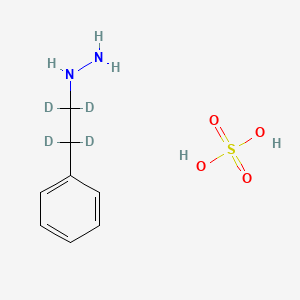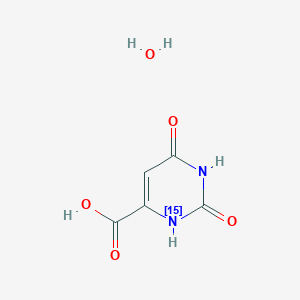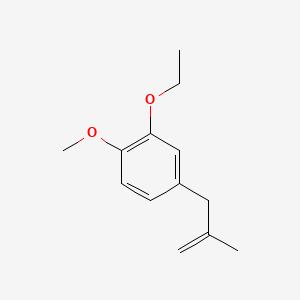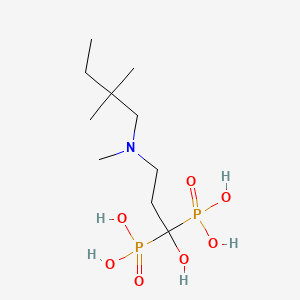
Phenelzine-d4 Sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenelzine-d4 sulfate is a deuterated form of phenelzine sulfate, a monoamine oxidase inhibitor primarily used as an antidepressant. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This compound is particularly valuable in scientific research for studying the metabolism and pharmacodynamics of phenelzine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phenelzine-d4 sulfate involves the deuteration of phenelzine. This process typically includes the following steps:
Deuteration of Phenethylamine: Phenethylamine is reacted with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Formation of Phenelzine-d4: The deuterated phenethylamine is then reacted with hydrazine to form phenelzine-d4.
Sulfate Formation: Finally, phenelzine-d4 is treated with sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium gas and hydrazine requires careful handling due to their reactive nature.
化学反応の分析
Types of Reactions: Phenelzine-d4 sulfate undergoes several types of chemical reactions, including:
Oxidation: Phenelzine-d4 can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form various hydrazine derivatives.
Substitution: Phenelzine-d4 can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: N-oxides of phenelzine-d4.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenelzine-d4 compounds.
科学的研究の応用
Phenelzine-d4 sulfate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Used in metabolic studies to trace the biochemical pathways of phenelzine.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of phenelzine in the human body.
Industry: Employed in the development of new antidepressant drugs and in quality control processes.
作用機序
Phenelzine-d4 sulfate is compared with other monoamine oxidase inhibitors such as:
Tranylcypromine: Another non-selective and irreversible monoamine oxidase inhibitor.
Isocarboxazid: Similar in function but differs in its chemical structure and pharmacokinetics.
Selegiline: A selective monoamine oxidase B inhibitor, primarily used in the treatment of Parkinson’s disease.
Uniqueness: this compound’s uniqueness lies in its deuterated form, which provides enhanced stability and allows for detailed metabolic studies. The presence of deuterium atoms can also lead to differences in pharmacokinetics compared to non-deuterated phenelzine, making it a valuable tool in research.
類似化合物との比較
- Tranylcypromine
- Isocarboxazid
- Selegiline
特性
IUPAC Name |
sulfuric acid;(1,1,2,2-tetradeuterio-2-phenylethyl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4)/i6D2,7D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBKMJIPNDOHFR-FEUVXQGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNN.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])NN.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(2R)-2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B585287.png)


